molecular formula C9H14O2 B13588013 rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one

Cat. No.: B13588013
M. Wt: 154.21 g/mol
InChI Key: SCVJVICHIOTNDR-BHNWBGBOSA-N
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Description

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and well-defined stereochemistry. The presence of methoxy and methyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxy and methyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. The goal is to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic structure and the presence of both methoxy and methyl groups. This combination imparts specific chemical properties and reactivity that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O2/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-7H,3-5H2,1-2H3/t6-,7-,9+/m1/s1

InChI Key

SCVJVICHIOTNDR-BHNWBGBOSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2C[C@@H]1CC2=O)OC

Canonical SMILES

CC1(CC2CC1CC2=O)OC

Origin of Product

United States

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